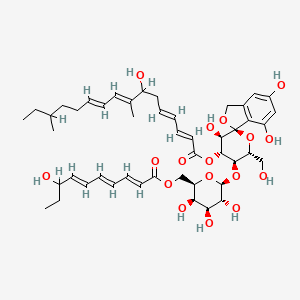

Papulacandin B

Description

Properties

IUPAC Name |

[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64O17/c1-5-28(3)17-11-9-12-18-29(4)33(51)20-14-10-16-22-38(54)62-44-43(35(25-48)64-47(45(44)58)39-30(26-60-47)23-32(50)24-34(39)52)63-46-42(57)41(56)40(55)36(61-46)27-59-37(53)21-15-8-7-13-19-31(49)6-2/h7-10,12-16,18-19,21-24,28,31,33,35-36,40-46,48-52,55-58H,5-6,11,17,20,25-27H2,1-4H3/b8-7+,12-9+,14-10+,19-13+,21-15+,22-16+,29-18+/t28?,31?,33?,35-,36-,40+,41+,42-,43-,44+,45-,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLFRJFJTPPIOK-DOERTBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC=CC=CC(CC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C=C/C=C/C(CC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027536 | |

| Record name | Papulacandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

901.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-80-2 | |

| Record name | Papulacandin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061032802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Papulacandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action and Molecular Targets

Elucidation of β-(1,3)-D-Glucan Synthase Inhibition

The primary molecular target of Papulacandin B is the enzyme β-(1,3)-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains. beilstein-journals.orgontosight.ai This enzyme is a complex located in the fungal plasma membrane and is crucial for maintaining the structural integrity of the cell wall. yeastgenome.orgasm.org

Biochemical Characterization of Enzyme Inhibition

This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase. evitachem.comannualreviews.org This means it binds to a site on the enzyme distinct from the active site where the substrate, UDP-glucose, binds. wikipedia.orgnih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting the binding of the substrate itself. wikipedia.orgnih.gov Studies have shown that while the maximal rate of the reaction (Vmax) is decreased in the presence of this compound, the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.gov

Research on Saccharomyces cerevisiae and Schizosaccharomyces pombe has identified the Fks1 protein as a key component of the β-(1,3)-D-glucan synthase complex and the likely target of this compound. yeastgenome.orgresearchgate.netoup.com Mutants with altered Fks1p showed increased resistance to the antibiotic, with a significantly higher concentration of this compound required for 50% inhibition of the enzyme's activity. researchgate.netnih.gov

Table 1: Biochemical Inhibition Data of this compound

| Parameter | Observation | Reference |

|---|---|---|

| Inhibition Type | Non-competitive | evitachem.comannualreviews.org |

| Effect on Vmax | Decreases | nih.gov |

| Effect on Km | Unchanged | nih.gov |

| Target Subunit | Fks1p | yeastgenome.orgresearchgate.netoup.com |

Specificity of Target Engagement within Fungal Cell Wall Biogenesis

The inhibitory action of this compound is highly specific to β-(1,3)-D-glucan synthesis. scispace.commicrobiologyresearch.org Studies in Geotrichum lactis have demonstrated that at concentrations that significantly inhibit the incorporation of glucose into both alkali-insoluble and alkali-soluble glucan fractions, the synthesis of other major cell wall components, such as chitin (B13524) and galactomannan (B225805), remains unaffected. scispace.commicrobiologyresearch.orgnih.gov This specificity underscores the targeted nature of this compound's interaction with the fungal cell wall biosynthetic machinery. The antibiotic specifically inhibits the formation of the fibrillar network of branched (1→3)-β-d-glucan, a critical structural element. semanticscholar.org

Comparative Mechanistic Studies with Other β-(1,3)-D-Glucan Synthase Inhibitors

This compound belongs to a class of glycolipid antifungal agents that inhibit β-(1,3)-D-glucan synthase. csic.es This class is distinct from other inhibitors like the echinocandins (e.g., caspofungin) and aculeacin A, which are lipopeptides. annualreviews.orgresearchgate.net While all these compounds target the same enzyme, there are mechanistic differences.

Papulacandins (B1234519) and echinocandins are both non-competitive inhibitors of β-(1,3)-D-glucan synthase. annualreviews.orgcsic.es However, they are believed to bind to different sites on the Fks1p subunit. oup.com This is supported by the observation that some mutations in the FKS1 gene confer resistance to echinocandins but not to this compound, and vice versa. asm.org Aculeacin A also inhibits β-(1,3)-D-glucan synthesis and induces similar morphological changes as this compound, suggesting a comparable mode of action. scispace.comnih.gov In vitro studies have shown that this compound can be a more potent inhibitor of the glucan synthase enzyme compared to some echinocandins. csic.es

Table 2: Comparison of β-(1,3)-D-Glucan Synthase Inhibitors

| Inhibitor | Chemical Class | Mechanism | Reference |

|---|---|---|---|

| This compound | Glycolipid | Non-competitive inhibition of β-(1,3)-D-glucan synthase | evitachem.comannualreviews.org |

| Echinocandins (e.g., Caspofungin) | Lipopeptide | Non-competitive inhibition of β-(1,3)-D-glucan synthase | annualreviews.orgcsic.es |

| Aculeacin A | Lipopeptide | Inhibition of β-(1,3)-D-glucan synthase | scispace.comnih.gov |

Downstream Cellular and Morphological Effects in Fungal Models

The inhibition of β-(1,3)-D-glucan synthesis by this compound triggers a cascade of downstream effects, leading to significant alterations in the fungal cell wall structure and observable changes in fungal morphology.

Analysis of Fungal Cell Wall Structural Alterations

Treatment with this compound leads to a weakened cell wall due to the reduced content of the structural β-(1,3)-D-glucan. scispace.com This can result in cell lysis, particularly in growing cells at the sites of active cell wall synthesis, such as bud tips. davidmoore.org.uk Electron microscopy of Candida albicans cells treated with this compound revealed highly distorted and wrinkled cells with thick, layered cell walls. cdnsciencepub.com This thickening may be a compensatory response, potentially involving an increase in other cell wall components like chitin, although primary synthesis of these components is not directly affected. oup.com

Induced Morphological Phenotypes in Susceptible Fungi

A hallmark of this compound's effect on susceptible fungi is the induction of distinct morphological changes. In the filamentous fungus Geotrichum lactis, sublethal concentrations of this compound cause a proliferation of branches along the hyphae. scispace.comnih.gov These branches continue to grow and branch dichotomously, resulting in a "colonial" growth pattern. scispace.comnih.gov In yeasts like Candida albicans, treatment with this compound leads to the formation of aggregates of enlarged and elongated cells, as dividing cells fail to separate properly. cdnsciencepub.com In Aspergillus fumigatus, related lipopeptide inhibitors cause abnormally swollen germ tubes and highly branched hyphal tips. nih.gov These morphological aberrations are a direct consequence of the compromised cell wall integrity at the sites of polarized growth.

Biological Activity Spectrum in Preclinical Research Models

In Vitro Antifungal Activity Against Yeast Species (e.g., Candida albicans, Saccharomyces cerevisiae, Schizosaccharomyces pombe)

Papulacandin B demonstrates significant in vitro antifungal activity, primarily against yeast species, by inhibiting the synthesis of (1,3)-β-D-glucan, an essential component of the fungal cell wall. nih.govbeilstein-journals.org This inhibitory action leads to a weakened cell wall, resulting in cell lysis and death. scielo.br

Activity against Candida albicans

This compound is particularly potent against Candida albicans. scielo.brebi.ac.uk Studies have reported a minimum inhibitory concentration (MIC) as low as 0.1 µg/mL for C. albicans. scielo.brscielo.br This potent activity is attributed to its ability to interfere with cell wall synthesis, causing growing buds to burst. davidmoore.org.uk The fungicidal activity of this compound is observed at MIC levels, specifically targeting growing cells, while resting cells remain unaffected. davidmoore.org.uk In some instances, slightly higher MICs of 1.0 to 2.0 µg/mL have been reported for certain C. albicans strains. nih.gov The combination of this compound with nikkomycins, which inhibit chitin (B13524) synthesis, has been shown to have a synergistic effect against C. albicans. asm.org

Activity against Saccharomyces cerevisiae

This compound is also active against the model yeast Saccharomyces cerevisiae, where it interferes with the synthesis of the cell wall (1,3)beta-D-glucan. nih.govresearchgate.net This interference with glucan synthesis has been a key tool in isolating resistant mutants and studying the genes involved in the (1,3)β-D-glucan synthase complex. nih.govresearchgate.net

Activity against Schizosaccharomyces pombe

In the fission yeast Schizosaccharomyces pombe, this compound inhibits (1,3)β-D-glucan synthase activity both in vitro and in vivo. oup.comresearchgate.net This inhibition leads to lower levels of β-glucan in the cell wall. oup.com The MIC of this compound for wild-type S. pombe has been reported to be 5 µg/ml. frontiersin.org Morphological changes, including swelling at the growing pole and cell lysis, are observed in S. pombe cells treated with this compound. tandfonline.com Mutants of S. pombe resistant to this compound have been isolated, showing significantly higher MICs. researchgate.netfrontiersin.org For instance, the pbr1-8 mutant has an MIC over 100 µg/ml. frontiersin.org

Interactive Data Table: In Vitro Activity of this compound Against Yeast Species

| Fungal Species | MIC (µg/mL) | Key Findings | References |

| Candida albicans | 0.1 | Potent inhibition of glucan biosynthesis. | scielo.brscielo.br |

| Candida albicans | 1.0 - 2.0 | Strain-dependent variation in susceptibility. | nih.gov |

| Saccharomyces cerevisiae | Not specified | Interferes with cell wall (1,3)beta-D-glucan synthesis. | nih.govresearchgate.net |

| Schizosaccharomyces pombe (wild-type) | 5 | Inhibition of (1,3)β-D-glucan synthase. | frontiersin.org |

| Schizosaccharomyces pombe (pbr1-8 mutant) | >100 | High-level resistance due to mutation in the glucan synthase complex. | frontiersin.org |

Activity Against Specific Fungal Species in Non-Human Biological Systems (e.g., Paracoccidioides brasiliensis, Geotrichum lactis)

Activity against Paracoccidioides brasiliensis

The effect of this compound on the dimorphic fungus Paracoccidioides brasiliensis is phase-dependent. In its yeast phase, the antibiotic does not affect morphology or growth. tandfonline.comnih.govtandfonline.com However, it effectively inhibits the growth of the mycelial form and prevents the transformation from the yeast to the mycelial phase. tandfonline.comnih.govtandfonline.com In the mycelial form, this compound leads to a decrease in β-glucan synthesis and an increase in α-glucan synthesis in the cell wall. ebi.ac.uktandfonline.comnih.gov In vitro, the synthesis of β-glucan is partially replaced by the synthesis of an amylase-sensitive glucan. ebi.ac.uktandfonline.comnih.govtandfonline.com

Activity against Geotrichum lactis

Interactive Data Table: Activity of this compound Against Other Fungal Species

| Fungal Species | Morphological Form | Effect on Growth | Effect on Cell Wall | References |

| Paracoccidioides brasiliensis | Yeast | No effect | No effect | tandfonline.comnih.govtandfonline.com |

| Paracoccidioides brasiliensis | Mycelium | Inhibited | Decreased β-glucan, increased α-glucan | ebi.ac.uktandfonline.comnih.gov |

| Geotrichum lactis | Hyphae | Growth rate unaltered, induces dichotomous branching | Inhibited β-glucan synthesis | scispace.commicrobiologyresearch.orgnih.gov |

Differential Susceptibility Across Fungal Taxa (e.g., Yeasts vs. Filamentous Fungi)

This compound exhibits a selective spectrum of activity, showing high potency against many yeast species while being largely inactive against filamentous fungi. beilstein-journals.orgmedchemexpress.com This differential susceptibility is a key characteristic of the papulacandin family of antibiotics. monarchinitiative.orgebi.ac.uk

The strong anti-yeast effect is well-documented for species like Candida albicans, Saccharomyces cerevisiae, and Geotrichum lactis. scielo.brmonarchinitiative.org The mechanism of action in these susceptible yeasts involves the specific inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for cell wall integrity. beilstein-journals.orgscielo.br

In contrast, this compound and its relatives generally show no activity against filamentous fungi. medchemexpress.commonarchinitiative.orgebi.ac.uk While a study on a new papulacandin, pestiocandin, showed weak growth inhibition against a filamentous fungus, this is not typical for the class. researchgate.net The reasons for this disparity in susceptibility are not fully elucidated but may be related to differences in cell wall composition, enzyme structure, or drug uptake mechanisms between yeasts and filamentous fungi.

Interactive Data Table: Differential Susceptibility to this compound

| Fungal Taxon | Susceptibility | Primary Mechanism of Action | References |

| Yeasts (Candida, Saccharomyces, etc.) | High | Inhibition of (1,3)-β-D-glucan synthase | beilstein-journals.orgscielo.brmonarchinitiative.org |

| Filamentous Fungi | Generally inactive | Not applicable | medchemexpress.commonarchinitiative.orgebi.ac.uk |

Methodologies for Evaluating Antifungal Efficacy in Research Contexts

A variety of in vitro methods are employed to evaluate the antifungal efficacy of this compound. These techniques are crucial for determining its activity spectrum, understanding its mechanism of action, and identifying potential resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing antifungal susceptibility is the determination of the Minimum Inhibitory Concentration (MIC). frontiersin.org Broth microdilution is a common technique used for this purpose. nih.govasm.org This involves preparing serial dilutions of the compound in a liquid growth medium, inoculating with the test fungus, and identifying the lowest concentration that inhibits visible growth after a specific incubation period. davidmoore.org.ukfrontiersin.org Agar dilution is another method where the antifungal agent is incorporated into solid growth medium at various concentrations. frontiersin.org

Glucan Synthase Inhibition Assays

To directly measure the effect of this compound on its molecular target, in vitro (1,3)-β-D-glucan synthase assays are performed. nih.govfrontiersin.org These assays typically use membrane preparations from the fungus as a source of the enzyme. frontiersin.orgpharm.or.jp The activity of the glucan synthase is measured by quantifying the incorporation of a radiolabeled substrate, such as UDP-[14C]glucose, into the glucan polymer. pharm.or.jp The inhibitory effect of this compound is then determined by measuring the reduction in substrate incorporation in its presence. researchgate.netresearchgate.net The concentration of the compound that causes a 50% reduction in enzyme activity (IC50) is a key parameter derived from these assays. nih.govresearchgate.net

Protoplast Regeneration and Morphological Studies

The effect of this compound on cell wall synthesis can also be assessed by observing its impact on the regeneration of fungal protoplasts. asm.org Protoplasts, which are cells stripped of their cell walls, will regenerate a new wall under appropriate conditions. The inhibition of this process by this compound provides evidence of its cell wall-disrupting activity. asm.org Additionally, microscopic examination of fungal cells treated with this compound can reveal morphological changes, such as cell lysis, abnormal budding, or altered hyphal branching, which are indicative of its antifungal effect. davidmoore.org.uktandfonline.com

Interactive Data Table: Methodologies for Evaluating this compound Efficacy

| Methodology | Purpose | Key Parameters Measured | References |

| Broth/Agar Dilution | Determine overall antifungal activity | Minimum Inhibitory Concentration (MIC) | davidmoore.org.ukfrontiersin.org |

| (1,3)-β-D-Glucan Synthase Assay | Quantify inhibition of the target enzyme | 50% Inhibitory Concentration (IC50) | nih.govresearchgate.net |

| Protoplast Regeneration Assay | Assess interference with cell wall synthesis | Inhibition of cell wall regeneration | asm.org |

| Microscopy | Observe cellular effects | Morphological abnormalities, cell lysis | davidmoore.org.uktandfonline.com |

Biosynthesis and Fermentation for Research Applications

Identification of Producing Microorganisms

The primary source of Papulacandin B is the deuteromycetous fungus Papularia sphaerosperma . researchgate.netmedchemexpress.comdntb.gov.uascielo.br This microorganism has been the focal point of research for the isolation of the papulacandin complex, which includes several related compounds such as papulacandins (B1234519) A, C, D, and E. scielo.brdavidmoore.org.ukfrontiersin.org this compound is typically the main component produced by P. sphaerosperma. researchgate.netscielo.br

In addition to P. sphaerosperma, other fungal species have been identified as producers of this compound. These include Papulaspora byssoides and Arthrinium sphaerospermum . nih.gov The identification of multiple producing organisms offers opportunities for comparative studies and potentially for selecting strains with higher yields or more favorable fermentation characteristics.

Table 1: Microorganisms Producing this compound

| Microorganism | Classification | Reference |

|---|---|---|

| Papularia sphaerosperma | Deuteromycetous fungus | researchgate.netmedchemexpress.comdntb.gov.uascielo.br |

| Papulaspora byssoides | Fungus | nih.gov |

| Arthrinium sphaerospermum | Fungus | nih.gov |

Investigations into Papulacandin Biosynthetic Pathways

The biosynthesis of this compound is a complex process that has been the subject of considerable scientific investigation. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, studies on related compounds and synthetic efforts have provided significant insights into the key steps involved.

The structure of this compound is characterized by a diglycoside spiroketal core linked to two fatty acid side chains. frontiersin.org Research into the synthesis of the related compound, Papulacandin D, has highlighted the intricate chemical transformations required. A key step involves a palladium-catalyzed cross-coupling reaction to form the benzannulated spiroketal unit. davidmoore.org.uk The total synthesis of Papulacandin D has been achieved, providing a blueprint for accessing the core structure of the papulacandins. nih.gov

Optimization of Fermentation Processes for Compound Isolation

The production of this compound for research purposes relies on optimized fermentation processes to maximize the yield from the producing microorganisms. The fermentation of Papularia sphaerosperma is typically carried out in a nutrient-rich broth. frontiersin.org

Initial studies on the fermentation of P. sphaerosperma utilized a medium containing soybean and mannitol. frontiersin.org The pH of the medium is a critical parameter, with an initial adjustment to a slightly alkaline pH (around 8.2) before sterilization. frontiersin.org The fermentation is conducted under controlled temperature and agitation to ensure optimal growth of the fungus and production of the antibiotic complex. Optimal production of papulacandins has been observed to occur after approximately 60 hours of fermentation, at which point the pH of the culture broth typically reaches around 6.7. frontiersin.org

The isolation and purification of this compound from the fermentation broth is a multi-step process. The antibiotic complex is extracted from both the culture filtrate and the mycelium. frontiersin.org Extraction is often performed using solvents like ethyl acetate (B1210297) at a specific pH. frontiersin.org Subsequent purification steps involve chromatographic techniques, such as silica (B1680970) gel chromatography, to separate the different papulacandin components. frontiersin.org The crude extract is often first treated to remove lipophilic impurities before chromatographic separation. frontiersin.org By pooling fractions enriched with this compound, a highly purified product can be obtained. frontiersin.org

Table 2: Fermentation and Isolation Parameters for Papulacandin Production

| Parameter | Details | Reference |

|---|---|---|

| Producing Organism | Papularia sphaerosperma | frontiersin.org |

| Fermentation Medium | 2% Soybean, 2% Mannitol | frontiersin.org |

| Initial pH | 8.2 (before sterilization) | frontiersin.org |

| Optimal Production Time | ~60 hours | frontiersin.org |

| Final Fermentation pH | ~6.7 | frontiersin.org |

| Extraction Solvent | Ethyl Acetate | frontiersin.org |

| Purification Method | Silica Gel Chromatography | frontiersin.org |

Structure Activity Relationships Sar and Analogue Development

Identification of Critical Structural Moieties for Biological Activity

The antifungal potency of Papulacandin B is not attributed to a single feature but rather to the synergistic interplay of its distinct structural components. Key moieties essential for its biological function include the acyl chains, the spiroketal nucleus, glycosidic linkages, and various hydroxyl groups.

Role of Acyl Chains (Length, Unsaturation, Branching)

The two fatty acid side chains attached to the core structure of this compound are crucial for its antifungal activity. researchgate.net Studies have demonstrated that the long unsaturated fatty acid residue is indispensable for its biological action. researchgate.net While minor modifications to these acyl chains may not significantly diminish activity, substantial changes or the complete removal of one of the tails leads to a drastic reduction in potency. nih.govnih.gov

| Acyl Chain Modification | Impact on Activity |

| Removal of long fatty acid | Loss of activity researchgate.netntu.edu.sg |

| Hydrogenation (saturation) | Diminished or no activity ntu.edu.sg |

| Minor modifications | Activity largely retained nih.gov |

| Drastic modifications | Markedly reduced activity nih.gov |

Significance of the Spiroketal Nucleus and Glycosidic Linkages

The core of this compound features a distinctive benzannulated spiroketal unit, which is a C-arylglucosyl spiroketal nucleus. researchgate.netresearchgate.net This complex spirocyclic glycoside moiety is fundamental to the molecule's architecture. ntu.edu.sg The C-glycosidic linkage, which connects the sugar to the aromatic ring, is notably stable against enzymatic hydrolysis, a feature that enhances its potential as a therapeutic agent. nih.gov

Impact of Sugar Moieties and Other Hydroxyl Groups

This compound is a diglycoside, containing both glucose and galactose sugar units. researchgate.netresearchgate.net Research has shown that the substituted galactose residue is not strictly essential for activity at the target site, as evidenced by the retained activity of Papulacandin D, which lacks this sugar. researchgate.netnih.gov However, the presence of the galactose moiety does appear to enhance the potency of the compound, possibly by affecting its penetration into the fungal cell. researchgate.netnih.gov

The numerous hydroxyl groups distributed across the molecule, including those on the sugar moieties and the aromatic ring, are also important. evitachem.comebi.ac.uk These groups contribute to the molecule's solubility and provide points for interaction with the target enzyme. Selective modification of these hydroxyl groups, for instance through acylation or the formation of ethers, has been explored in derivatization studies. nih.gov A free phenolic group on the homotyrosine-like residue has been suggested to be a requirement for the activity of related compounds. annualreviews.org

Synthetic Strategies for this compound and Analogues

The structural complexity of this compound has made its synthesis a significant challenge for organic chemists. Both total synthesis and semisynthetic approaches have been developed to produce the natural product and its analogues for further biological evaluation.

Total Synthesis Approaches

The total synthesis of Papulacandin D, a close and active relative of this compound, has been successfully achieved and serves as a blueprint for accessing this class of molecules. nih.govevitachem.com These synthetic routes are often lengthy and complex, requiring careful planning and execution. A common strategy involves dividing the molecule into two main subunits: the spirocyclic C-arylglycoside and the polyunsaturated fatty acid side chain, which are synthesized separately and then coupled. nih.gov

Key reactions employed in the total synthesis of the papulacandin core include:

Palladium-catalyzed cross-coupling reactions: A crucial step involves the coupling of a glycal silanolate with an aryl iodide to form the C-aryl bond. researchgate.netnih.govebi.ac.uk

Hetero-Diels–Alder reactions: This method has been used to construct parts of the core ring system. researchgate.netevitachem.com

Stereospecific spiroketalization: The formation of the characteristic spiroketal is a critical and often challenging step, which can be achieved through methods like oxidative spiroketalization of a C-arylglucal. researchgate.netresearchgate.net

Enantioselective allylation: Used to install stereocenters in the fatty acid side chain. nih.gov

A significant hurdle in the total synthesis is the development of a robust protecting group strategy to mask and unmask the numerous hydroxyl groups at the appropriate stages of the synthesis. researchgate.netnih.gov

Semisynthetic Modifications and Derivatization

Starting from the naturally produced this compound or its simpler analogue, Papulacandin D, chemists have created a variety of derivatives to probe structure-activity relationships and improve antifungal properties. nih.govevitachem.com These semisynthetic modifications often target the acyl chains or the hydroxyl groups.

Examples of semisynthetic modifications include:

Acyl chain modification: Creating analogues with different acyl chains to investigate the effects of length and unsaturation. researchgate.net

Derivatization of hydroxyl groups: Synthesizing derivatives through reactions like esterification or etherification at specific hydroxyl positions. For example, 10-alkyl ether and 11-acylamino derivatives of this compound have been synthesized and shown to have improved in vivo activity in some cases. nih.gov

Removal of the galactose acyl chain: This modification has been explored to understand the role of the second fatty acid. nih.gov

These derivatization studies have been instrumental in refining the understanding of which parts of the this compound molecule are essential for its potent antifungal activity. evitachem.com

Molecular Simplification and Scaffold Modification

The complex structure of this compound, characterized by a spirocyclic diglycoside core and two distinct fatty acid side chains, has prompted researchers to explore molecular simplification and scaffold modification strategies. nih.gov These efforts aim to identify the minimal structural components required for antifungal activity, improve synthetic accessibility, and potentially enhance pharmacological properties.

A primary approach to molecular simplification involves using papulacandin D as a starting scaffold. scielo.brbeilstein-journals.org Papulacandin D is a natural analogue that is structurally simpler than this compound, as it lacks the C-6' fatty acid chain on the galactose moiety. scielo.brbeilstein-journals.org Studies have shown that while the galactose residue and its associated short fatty acid chain are not essential for inhibiting the target enzyme, β-(1,3)-D-glucan synthase, they do influence the molecule's ability to penetrate the fungal cell. nih.gov For instance, removing the galactose acyl chain from this compound yields a compound that retains the ability to inhibit the enzyme in isolated spheroplast assays but cannot effectively reach its target in whole Candida albicans cells. beilstein-journals.org

Further modifications have focused on the core spirocyclic system and the remaining fatty acid chain. Research into the synthesis of papulacandin D analogues has revealed that the spirocyclic nucleus is critical for biological activity. scielo.brusp.br Analogues designed with a simplified aromatic O-glycoside structure, replacing the spiro-ring system, were found to be devoid of antifungal activity. scielo.brscielo.br This highlights the importance of the specific three-dimensional conformation conferred by the benzannulated spiroketal for target engagement. beilstein-journals.org

The nature of the lipid side chains is also a critical determinant of activity. The long fatty acid residue at the C-3 position is considered essential for biological function. nih.gov Modifications to this chain, such as altering its length and degree of saturation, have been investigated. In one study, a series of papulacandin D derivatives were synthesized with varying acyl side chains. The highest activity was observed for a derivative with a saturated palmitic acid chain, which matches the length of the corresponding chain in the natural papulacandin D. beilstein-journals.org Conversely, previous work showed that the hydrogenated (fully saturated) form of papulacandin D was unable to inhibit whole-cell growth, despite retaining in-vitro enzyme inhibitory capacity. beilstein-journals.org Other research has explored creating derivatives at different positions on the this compound molecule, such as 10-alkyl ethers and 11-acylamino derivatives, in an effort to improve efficacy. nih.gov

Evaluation of Novel Analogues for Modified Biological Activities in Research Models

The biological activities of novel papulacandin analogues, developed through molecular simplification and scaffold modification, have been assessed in various research models, ranging from in vitro enzyme inhibition assays to in vivo studies of infection. These evaluations are crucial for understanding how structural changes impact antifungal efficacy.

Derivatization of the core this compound structure has yielded analogues with modified activity profiles. For example, a series of 10-alkyl ether and 11-acylamino derivatives were synthesized and tested against Candida albicans. nih.gov Biological data from these studies showed that certain analogues in these classes exhibited improved in vivo antifungal activity in comparison to the parent this compound molecule. nih.gov

In contrast, strategies involving significant simplification of the papulacandin scaffold have often led to a reduction or complete loss of activity. In one study, two new analogues of papulacandin D were synthesized based on a molecular simplification approach that replaced the spirocyclic nucleus with a classic aromatic O-glycoside structure. scielo.brscielo.br When these compounds were evaluated for growth inhibition against several fungal species, including Candida albicans, Candida tropicalis, Candida krusei, and Paracoccidioides brasiliensis, no inhibition was observed even at high concentrations (500 µg/mL). scielo.br This outcome underscores the critical role of the spirocyclic core for antifungal action. scielo.brusp.br Similarly, papulacandin D analogues acylated at C-3 with a fully saturated palmitic acid chain showed low antifungal activity, which was attributed to either the absence of the spirocyclic nucleus in the tested series or the total saturation of the acyl chain. usp.br

The papulacandin analogue L-687,781 provides another example of the complexities in translating in vitro activity to in vivo efficacy. nih.gov In an in vitro membrane glucan assay using C. albicans, L-687,781 was a potent inhibitor of 1,3-beta-D-glucan synthesis, showing a 50% inhibitory concentration (IC₅₀) of 0.16 µg/mL. nih.gov This was more potent than the echinocandin analogues tested in the same study. nih.gov However, its in vitro antifungal activity against whole C. albicans cells was modest, with a minimum inhibitory concentration (MIC) of 1.0 to 2.0 µg/mL. nih.gov Furthermore, when evaluated in a murine model of disseminated candidiasis, L-687,781 was found to be ineffective at a dose of 10 mg/kg. nih.gov

The table below summarizes the biological evaluation of selected papulacandin analogues.

| Analogue/Derivative Class | Structural Modification | Research Model | Key Finding |

| 10-alkyl ether & 11-acylamino derivatives | Derivatization at positions 10 and 11 of this compound | In vivo models with Candida albicans | Showed improved in vivo activity compared to this compound. nih.gov |

| L-687,781 | Papulacandin analogue | In vitro glucan synthase assay (C. albicans) | Potent enzyme inhibition (IC₅₀ = 0.16 µg/mL). nih.gov |

| In vitro whole-cell assay (C. albicans) | Modest activity (MIC = 1.0-2.0 µg/mL). nih.gov | ||

| Murine model of disseminated candidiasis | Ineffective at 10 mg/kg. nih.gov | ||

| Simplified Papulacandin D Analogues (1 & 2) | Replacement of the spirocyclic nucleus with an aromatic O-glycoside | In vitro whole-cell growth inhibition (Candida spp., P. brasiliensis) | No antifungal activity observed up to 500 µg/mL. scielo.br |

| Palmitoylated Papulacandin D Analogue | C-3 acylation with saturated palmitic acid (in a non-spirocyclic series) | In vitro whole-cell antifungal assay | Low antifungal activity. usp.br |

| Hydrogenated Papulacandin D | Saturation of the fatty acid chain | In vitro glucan synthesis assay (spheroplasts) | Capable of inhibiting the target enzyme. beilstein-journals.org |

| In vitro whole-cell assay (C. albicans) | Inactive; unable to reach the target site. beilstein-journals.org |

Mechanisms of Fungal Resistance to Papulacandin B

Characterization of Genetic Mutations Conferring Resistance (e.g., PBR1 gene)

The primary mechanism of resistance to Papulacandin B involves genetic mutations, particularly in the PBR1 gene. nih.govresearchgate.net Studies in both budding yeast (Saccharomyces cerevisiae) and fission yeast (Schizosaccharomyces pombe) have identified mutations in this gene as a key factor in conferring resistance. nih.govresearchgate.net

In S. cerevisiae, the PBR1 gene has been found to be identical to several other independently identified genes, including FKS1, ETG1, CWH53, and CND1. nih.govasm.org This gene encodes a crucial component of the β-(1,3)-D-glucan synthase complex, the enzyme responsible for synthesizing a major structural component of the yeast cell wall. nih.govdavidson.edu Mutations in PBR1 are typically recessive and lead to a reduced sensitivity of the β-(1,3)-D-glucan synthase enzyme to this compound. nih.govresearchgate.net Disruption of the PBR1 gene results in lower levels of both β-(1,3)-D-glucan synthase activity and the alkali-insoluble fraction of the cell wall. nih.gov

In S. pombe, mutants resistant to this compound also harbor mutations in a single gene, designated pbr1+. nih.govresearchgate.net These mutations also result in a recessive resistance phenotype. nih.govresearchgate.net While the specific gene in S. pombe was initially uncharacterized, further research has pointed to homologs of the S. cerevisiae FKS genes as the likely candidates. asm.org For instance, mutations in the bgs4+ gene in S. pombe have been shown to confer resistance to papulacandins (B1234519). researchgate.net

It is noteworthy that in diploid organisms like Candida albicans, for resistance to be expressed, mutations would generally need to be dominant or occur in both alleles of the gene. oup.com Spontaneous mutants of C. albicans resistant to pneumocandins, another class of glucan synthase inhibitors, have shown cross-resistance to papulacandins, suggesting a common resistance mechanism likely involving alterations in the target enzyme. asm.org

Table 1: Key Genes Involved in this compound Resistance

| Gene Name | Organism | Function | Role in Resistance |

| PBR1 | Saccharomyces cerevisiae | Encodes a subunit of β-(1,3)-D-glucan synthase. nih.govdavidson.edu | Mutations confer recessive resistance to this compound. nih.govresearchgate.net |

| FKS1 | Saccharomyces cerevisiae | Identical to PBR1; encodes a catalytic subunit of β-(1,3)-D-glucan synthase. nih.govasm.orgdavidson.edu | Mutations lead to resistance to echinocandins and cross-resistance to papulacandins. oup.com |

| pbr1+ | Schizosaccharomyces pombe | Homolog of S. cerevisiae FKS genes. nih.govasm.org | Mutations confer recessive resistance to this compound. nih.govresearchgate.net |

| bgs4+ | Schizosaccharomyces pombe | Encodes a subunit of β-(1,3)-D-glucan synthase. | Mutations confer resistance to papulacandins. researchgate.net |

Biochemical Analysis of β-(1,3)-D-Glucan Synthase in Resistant Strains

Biochemical studies of β-(1,3)-D-glucan synthase from this compound-resistant fungal strains reveal significant alterations in the enzyme's properties. The most prominent change is a marked decrease in the enzyme's sensitivity to the inhibitor.

In resistant mutants of S. pombe, the 50% inhibitory concentration (IC50) for this compound was found to be approximately 50-fold higher for the mutant enzyme compared to the wild-type synthase. nih.govnih.gov This indicates that a much higher concentration of the drug is required to inhibit the enzyme's activity in resistant strains. nih.govnih.gov Despite this dramatic change in inhibitor sensitivity, other kinetic parameters of the enzyme, such as its affinity for the substrate UDP-glucose, remain largely unaffected. nih.govnih.gov

Further experiments involving the dissociation of the S. pombe glucan synthase into soluble and particulate fractions have demonstrated that the resistance characteristic resides within the particulate fraction of the enzyme. nih.govnih.gov This fraction is believed to contain the catalytic subunit of the enzyme complex. nih.gov

Similarly, in C. albicans mutants resistant to the pneumocandin L-733,560, which also exhibit cross-resistance to this compound, the in vitro glucan synthase activity was found to be more resistant to inhibition by these drugs compared to the enzyme from the wild-type parent strain. asm.org These resistant mutants generally displayed normal levels of glucan synthase activity, suggesting that the mutations primarily affect the drug-binding site rather than the enzyme's catalytic function. asm.org

Table 2: Biochemical Properties of β-(1,3)-D-Glucan Synthase in Wild-Type vs. Resistant Strains

| Strain/Organism | IC50 for this compound | Other Kinetic Parameters | Location of Resistance |

| Wild-Type S. pombe | Normal | Unaltered | - |

| pbr1 Mutant S. pombe | ~50-fold higher than wild-type. nih.govnih.gov | Largely unchanged. nih.govnih.gov | Particulate fraction of the enzyme. nih.govnih.gov |

| Wild-Type C. albicans | Normal | Normal enzyme activity levels. asm.org | - |

| Pneumocandin-Resistant C. albicans | Higher than wild-type | Normal enzyme activity levels. asm.org | Likely alterations in glucan synthase. asm.org |

Comparative Analysis of Resistance Mechanisms with Other Glucan Synthase Inhibitors

The mechanisms of resistance to this compound show significant overlap with those observed for other β-(1,3)-D-glucan synthase inhibitors, particularly the echinocandins (e.g., caspofungin, micafungin) and aculeacin A.

Mutations in the FKS gene family (FKS1, FKS2, and FKS3) are the primary cause of resistance to echinocandins in various fungal species. researchgate.net These genes encode the catalytic subunit of β-(1,3)-D-glucan synthase. researchgate.net Notably, S. cerevisiae mutants selected for resistance to echinocandins often exhibit cross-resistance to this compound. oup.com This strongly suggests that these inhibitors, despite their structural differences, share a common or overlapping binding site on the glucan synthase enzyme.

Studies on S. pombe have further elucidated these relationships. Mutants resistant to papulacandins (pbr1 mutants) also show resistance to aculeacin A. csic.es However, some nuances exist; for example, the pbr1-6 mutant in S. pombe is resistant to papulacandin but retains normal sensitivity to aculeacin A, indicating subtle differences in the interaction of these drugs with the enzyme. csic.es

In general, resistance to this class of antifungal agents is primarily target-based, resulting from alterations in the glucan synthase enzyme that reduce the drug's binding affinity. amazonaws.com This is in contrast to other antifungal classes, like the azoles, where resistance can also be mediated by mechanisms such as increased drug efflux. amazonaws.com The shared resistance pathways underscore the importance of the FKS/PBR genes as the key determinants of susceptibility to this entire family of cell wall synthesis inhibitors.

Papulacandin B As a Research Probe and Mechanistic Tool

Application in Fungal Cell Wall Assembly Research

The fungal cell wall is a dynamic and essential structure, primarily composed of glucans, chitin (B13524), and mannoproteins, that is absent in mammalian cells, making it a prime target for antifungal therapies. annualreviews.orgnih.gov Papulacandin B's targeted inhibition of (1,3)-β-D-glucan synthesis has made it a cornerstone in the study of cell wall assembly. ontosight.aidntb.gov.ua

Research utilizing this compound has provided significant insights into the consequences of disrupting this critical process. Studies have shown that its application leads to the inhibition of glucose incorporation into both alkali-insoluble and alkali-soluble glucan fractions of the hyphal wall. microbiologyresearch.org This disruption results in a weakened cell wall, rendering the fungus susceptible to osmotic lysis. researchgate.net Interestingly, in some fungi like Geotrichum lactis, while β-glucan synthesis is inhibited, the synthesis of other wall components like galactomannan (B225805) and chitin remains unaffected, highlighting the specificity of this compound's action. microbiologyresearch.org

Furthermore, the use of this compound has been instrumental in understanding the compensatory mechanisms within the fungal cell wall. For instance, when (1,3)-β-D-glucan synthesis is inhibited, some fungi, such as Candida albicans, exhibit an increased synthesis of chitin. asm.org This adaptive response underscores the intricate regulatory networks that maintain cell wall integrity. The compound has also been used to study the physical arrangement of cell wall components. For example, it was used to demonstrate the fibrillar nature of the (1,3)-β-D-glucan component in Saccharomyces cerevisiae protoplasts. muni.cz

Utility in Exploring Fungal Cell Biology and Physiology

Beyond its direct impact on the cell wall, this compound serves as a valuable probe for exploring broader aspects of fungal cell biology and physiology. The morphological changes induced by the compound provide clues about fundamental cellular processes. For example, in Geotrichum lactis, treatment with this compound induces excessive dichotomous branching, resulting in a 'colonial' growth pattern. microbiologyresearch.org This suggests a link between proper cell wall synthesis and the regulation of hyphal morphogenesis.

The study of resistance mechanisms to this compound has also been a fruitful area of research. By isolating and characterizing mutants resistant to the compound in yeasts like Schizosaccharomyces pombe and Saccharomyces cerevisiae, researchers have been able to identify genes and proteins crucial for cell wall biosynthesis and its regulation. nih.gov These studies have revealed that resistance is often linked to mutations in the target enzyme, (1,3)-β-D-glucan synthase, or in regulatory pathways that control its activity. researchgate.netnih.gov

The use of this compound in conjunction with other inhibitors has also shed light on the interplay between different cellular pathways. For instance, studies on the synergistic effects of this compound and nikkomycins (chitin synthase inhibitors) have demonstrated that targeting multiple components of cell wall synthesis can be a more effective antifungal strategy. asm.org This approach not only enhances the inhibitory effect but also provides a deeper understanding of the coordinated synthesis of cell wall polymers.

Role in the Discovery and Validation of Fungal Drug Targets

This compound has played a pivotal role in the discovery and validation of (1,3)-β-D-glucan synthase as a major antifungal drug target. nih.govoup.commedchemexpress.com The sensitivity of fungi to this compound and the subsequent cell lysis confirmed the essentiality of this enzyme for fungal viability. ontosight.ai The identification of the specific genes encoding the subunits of this enzyme complex, such as FKS1 and FKS2 in Saccharomyces cerevisiae, was significantly aided by studies involving this compound-resistant mutants. nih.govoup.comyeastgenome.org

The isolation of mutants in S. cerevisiae and S. pombe that exhibited resistance to this compound led to the identification of the PBR1 gene, which was later found to be identical to FKS1. nih.govdntb.gov.ua Disruption of this gene resulted in reduced (1,3)-β-D-glucan synthase activity, confirming its role as a key component of the synthase complex. nih.gov These findings were crucial for validating this enzyme as a druggable target and paved the way for the development of the echinocandin class of antifungal drugs, which also target (1,3)-β-D-glucan synthase. oup.com

Furthermore, this compound continues to be used as a reference compound in the search for new inhibitors of glucan synthesis. Its well-defined mechanism of action allows researchers to screen for and characterize novel compounds that may have similar or synergistic effects. nih.gov For example, it has been used to study the activity of new isochromanone compounds that also inhibit β(1,3)-glucan synthesis. frontiersin.org

Integration into High-Throughput Screening for Antifungal Research

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid evaluation of large compound libraries for antifungal activity. mdpi.commdpi.com this compound is frequently used in these screens as a positive control for inhibitors of cell wall synthesis. asm.org Its inclusion helps to validate the assay and provides a benchmark against which the potency of new compounds can be measured.

In HTS platforms designed to identify new antifungal agents, this compound can be used in various assay formats. mdpi.com For instance, in screens targeting fungal phytopathogens, it can be used in both agar-based and microdilution-based assays to establish baseline inhibition. mdpi.com Moreover, in target-based screens, where the goal is to find inhibitors of a specific enzyme, this compound serves as a tool to confirm that the assay is sensitive to inhibitors of (1,3)-β-D-glucan synthase. asm.org

The synergistic activity of this compound with other compounds is also exploited in HTS. Checkerboard assays, where compounds are tested in various combinations, can identify synergistic interactions that may lead to more effective combination therapies. asm.org For example, the synergistic effect of this compound with calcineurin inhibitors has been explored, revealing potential new therapeutic strategies. nih.gov These screening approaches, facilitated by the use of well-characterized probes like this compound, accelerate the discovery of new antifungal leads. mdpi.comencyclopedia.pub

Future Directions in Papulacandin B Research

Advancements in Stereoselective Synthesis for Structural Diversity

The chemical complexity of Papulacandin B has historically posed a significant challenge to its synthesis and modification. ijcce.ac.irnih.gov However, recent advancements in organic synthesis are paving the way for greater structural diversity, which is crucial for improving the antifungal activity and pharmacokinetic properties of these compounds.

Future efforts will likely concentrate on the development of more efficient and stereoselective synthetic routes. The Horner-Wadsworth-Emmons reaction, a reliable method for creating ethylenic bonds with stereocontrol, is one such tool that has been and will continue to be instrumental. The focus will be on strategies that allow for the precise installation of chiral centers and the construction of the complex spirocyclic core of papulacandins (B1234519). usp.brresearchgate.net

A key area of exploration is the synthesis of novel analogues through the modification of the fatty acid side chains. nih.govnih.gov Research has shown that the nature of these acyl chains is critical for biological activity. nih.govmdpi.com By systematically altering the length, saturation, and stereochemistry of these chains, researchers aim to enhance the compound's ability to reach its target site and inhibit the enzyme effectively. nih.gov The development of palladium-catalyzed cross-coupling reactions, such as the Hiyama-Denmark coupling, provides a powerful method for creating the C-arylglycoside bond, a key structural feature of papulacandins. researchgate.netcam.ac.uk These advanced synthetic methods will enable the creation of a library of this compound derivatives, allowing for a more thorough investigation of structure-activity relationships. researchgate.netnih.gov

Furthermore, the synthesis of simplified analogues, such as those based on the Papulacandin D scaffold, will continue to be an important strategy. usp.brscielo.br These simpler structures are more synthetically accessible and can provide valuable insights into the minimal structural requirements for antifungal activity. usp.br By combining advanced stereoselective techniques with innovative protecting group strategies, the synthesis of a wide array of this compound analogues with diverse structural features is becoming increasingly feasible. researchgate.netmdpi.com

Deeper Computational and Structural Biology Studies of Enzyme-Inhibitor Interactions

A thorough understanding of how this compound interacts with its target enzyme, β-(1,3)-D-glucan synthase (GS), at a molecular level is paramount for the rational design of more potent inhibitors. nih.gov Future research will increasingly rely on a combination of computational modeling and structural biology techniques to elucidate these intricate interactions. naturalproducts.net

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of this compound and its analogues within the active site of the GS enzyme. windows.net These models can help to identify key amino acid residues involved in the interaction and predict how structural modifications to the inhibitor might affect binding affinity. windows.net The generation of 3D structures of the enzyme-inhibitor complex is a critical step in this process. naturalproducts.net

While obtaining high-resolution crystal structures of membrane-bound enzymes like GS remains a challenge, advancements in cryo-electron microscopy (cryo-EM) offer a promising avenue for visualizing the enzyme-inhibitor complex. These structural data, combined with computational models, will provide a detailed blueprint for designing new inhibitors with improved complementarity to the binding site.

Furthermore, studying resistant mutants can provide invaluable information. researchgate.netcdnsciencepub.com By identifying mutations in the FKS genes (which encode the catalytic subunit of GS) that confer resistance to papulacandins, researchers can map the inhibitor binding site and understand the mechanisms of resistance. nih.gov This knowledge is crucial for developing next-generation inhibitors that can overcome existing resistance mechanisms. The study of enzyme kinetics, particularly how this compound affects the enzyme's affinity for its substrate (UDP-glucose), can also reveal details about its inhibitory mechanism. nih.gov It has been observed that the inhibitory effect of this compound can be influenced by the substrate concentration, suggesting a complex interaction that warrants further investigation. nih.gov

Exploration of Synergistic Effects with Other Agents in Fungal Infection Models (non-human)

The combination of antifungal agents with different mechanisms of action is a promising strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. Future research will focus on exploring the synergistic potential of this compound with other antifungal drugs in various non-human fungal infection models.

This compound's inhibition of β-(1,3)-D-glucan synthesis weakens the fungal cell wall, which can make the fungus more susceptible to other antifungal agents that target different cellular components. researchgate.netannualreviews.org For instance, combining this compound with polyenes like Amphotericin B, which disrupts the fungal cell membrane, could lead to a potent synergistic effect. frontiersin.orgnih.gov Similarly, synergy with azoles, which inhibit ergosterol (B1671047) biosynthesis, is another area of active investigation. mdpi.comasm.org

Early studies have already demonstrated the potential for synergy between papulacandins and other compounds. For example, synergistic benefits have been observed with Nikkomycin Z, an inhibitor of chitin (B13524) synthesis, against Candida albicans. mdpi.com The rationale is that inhibiting both major components of the fungal cell wall, glucan and chitin, would be more effective than targeting either one alone. annualreviews.orgmdpi.com

Future studies will likely employ a range of non-human models to evaluate these combination therapies. These could include in vitro biofilm models, which are crucial for assessing activity against the persistent and often drug-resistant biofilm communities, as well as in vivo models of systemic fungal infections in animals. mdpi.com The development of echinocandin-resistant fungal strains in clinical settings underscores the need for new therapeutic strategies, and combination therapies involving this compound could offer a valuable alternative. csic.esnih.gov

Development of Advanced In Vitro Models for Activity Assessment

To accelerate the discovery and development of new this compound analogues, there is a pressing need for more sophisticated and predictive in vitro models for assessing their antifungal activity. Traditional broth microdilution assays, while useful for determining minimum inhibitory concentrations (MICs), may not fully capture the complex interactions between the drug, the fungus, and the host environment. scielo.br

Future research will focus on the development and utilization of advanced in vitro platforms that more closely mimic the conditions of a fungal infection. This includes the use of three-dimensional (3D) fungal culture models, such as spheroplasts or biofilms, which can provide a more realistic assessment of drug efficacy. nih.govmdpi.com Biofilm models are particularly important as they represent a common and difficult-to-treat form of fungal infection. mdpi.com

High-throughput screening (HTS) assays are also becoming increasingly important for rapidly evaluating large libraries of new this compound derivatives. scielo.br The development of robust and reliable HTS assays for β-(1,3)-D-glucan synthase inhibitors will be crucial for identifying lead compounds with improved activity. scielo.br

Furthermore, the creation of genetically engineered fungal strains can aid in the assessment of drug activity and mechanism of action. For example, strains with specific mutations in the β-(1,3)-D-glucan synthase gene can be used to confirm the drug's target and to study resistance mechanisms. researchgate.netcsic.es The use of cell wall integrity assays, which measure the leakage of cellular contents upon drug exposure, can provide a rapid indication of cell wall-active compounds like this compound. nih.gov

By embracing these advanced in vitro models, researchers can gain a more comprehensive understanding of the antifungal activity of this compound and its analogues, leading to the more efficient identification and optimization of promising new drug candidates.

Q & A

Q. What chemical synthesis strategies are pivotal for generating novel this compound analogs?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling (e.g., silicon-based C-aryl glycosylation) to construct the core structure. Optimize enantioselective steps, such as bis-phosphoramide-mediated allylic alkylation, to achieve stereochemical fidelity. Validate antifungal activity against C. albicans clinical isolates and screen for reduced cytotoxicity in mammalian cell lines (e.g., HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.